6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
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Overview
Description
6-BROMO-1A-(2-FURYLCARBONYL)-1-METHYL-1-(4-METHYLBENZOYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-1A-(2-FURYLCARBONYL)-1-METHYL-1-(4-METHYLBENZOYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include bromine, furylcarbonyl chloride, and methylbenzoic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-1A-(2-FURYLCARBONYL)-1-METHYL-1-(4-METHYLBENZOYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts. For example, oxidation reactions may require elevated temperatures and the presence of an oxidizing agent, while reduction reactions may be carried out at lower temperatures with a reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
6-BROMO-1A-(2-FURYLCARBONYL)-1-METHYL-1-(4-METHYLBENZOYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-BROMO-1A-(2-FURYLCARBONYL)-1-METHYL-1-(4-METHYLBENZOYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 4-Bromo-2-furaldehyde
Uniqueness
Compared to similar compounds, 6-BROMO-1A-(2-FURYLCARBONYL)-1-METHYL-1-(4-METHYLBENZOYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has a unique structure that combines multiple functional groups, making it versatile for various applications. Its specific combination of bromine, furylcarbonyl, and methylbenzoic acid moieties contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17BrO5 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
6-bromo-1a-(furan-2-carbonyl)-1-methyl-1-(4-methylbenzoyl)-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C24H17BrO5/c1-13-5-7-14(8-6-13)20(26)23(2)19-16-12-15(25)9-10-17(16)30-22(28)24(19,23)21(27)18-4-3-11-29-18/h3-12,19H,1-2H3 |
InChI Key |
FVJCTUJDQHORGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2(C3C2(C(=O)OC4=C3C=C(C=C4)Br)C(=O)C5=CC=CO5)C |
Origin of Product |
United States |
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